molecular formula C18H12FN3O2S2 B2598021 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-60-9

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2598021
CAS No.: 863594-60-9
M. Wt: 385.43
InChI Key: JICUURALAJFCDA-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes.

Biochemical Analysis

Biochemical Properties

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, binding to its active site and preventing the phosphorylation of phosphoinositides, which are critical for downstream signaling pathways. This interaction is characterized by high affinity and specificity, making this compound a valuable tool for studying PI3K-related pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting PI3K signaling . It affects cell signaling pathways by reducing the activation of downstream effectors such as AKT and mTOR, which are essential for cell survival and growth. Additionally, this compound influences gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity . This inhibition prevents the conversion of PIP2 to PIP3, a critical step in the activation of the AKT signaling pathway. By inhibiting PI3K, the compound effectively reduces the phosphorylation and activation of AKT, leading to decreased cell survival signals and increased apoptotic signals. This mechanism highlights the potential of this compound as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PI3K activity and persistent changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with PI3K and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on PI3K signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of a thiazolo[5,4-b]pyridine core with a fluoro-substituted benzenesulfonamide group. This unique structure contributes to its potent inhibitory activity against PI3K enzymes .

Properties

IUPAC Name

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c19-14-4-1-2-6-16(14)26(23,24)22-13-9-7-12(8-10-13)17-21-15-5-3-11-20-18(15)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUURALAJFCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327442
Record name 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863594-60-9
Record name 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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